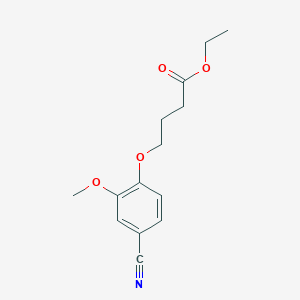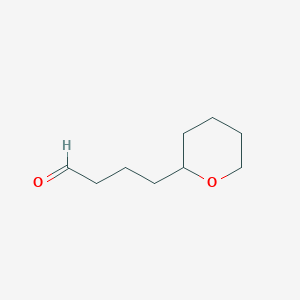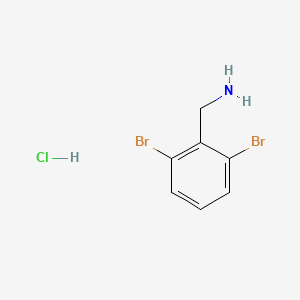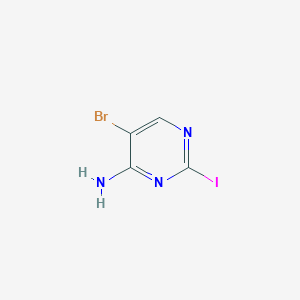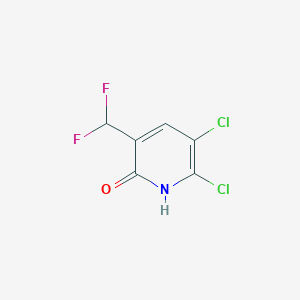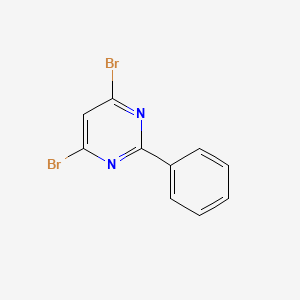![molecular formula C15H9N B13096051 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C15H9N It is a derivative of biphenyl, featuring an ethynyl group and a carbonitrile group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of a biphenyl derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced polymers and electronic materials due to its unique structural properties.
作用機序
The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential as an amyloid beta aggregation inhibitor suggests that it may bind to amyloid beta peptides, preventing their aggregation and subsequent plaque formation. This interaction could involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the aromatic rings of the biphenyl structure .
類似化合物との比較
Similar Compounds
4-Ethynyl-1,1’-biphenyl: Similar structure but with the ethynyl group at the 4-position instead of the 3-position.
3-Ethynyl-1,1’-biphenyl: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.
Uniqueness
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the ethynyl and carbonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to similar compounds.
特性
分子式 |
C15H9N |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-(3-ethynylphenyl)benzonitrile |
InChI |
InChI=1S/C15H9N/c1-2-12-5-3-7-14(9-12)15-8-4-6-13(10-15)11-16/h1,3-10H |
InChIキー |
NITWOWXJOSXCRQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


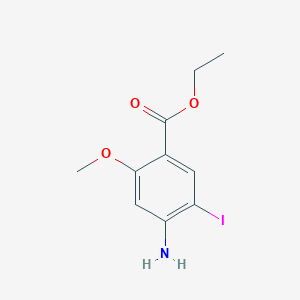
![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)

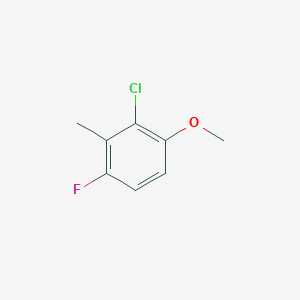
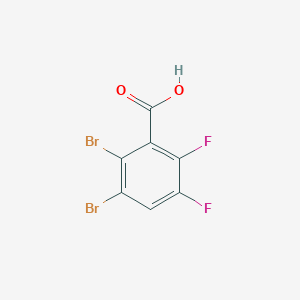
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
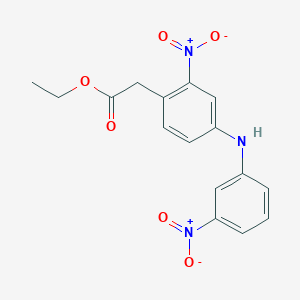
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
